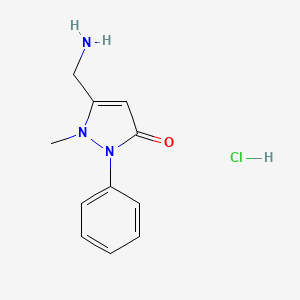

5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTAPFWGUGMHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of 1-methyl-2-phenyl-3H-pyrazol-3-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Core Pyrazolone Reactivity

The pyrazolone ring undergoes characteristic transformations observed in related derivatives:

Tautomerism and Hydrogen Bonding

The compound exists in equilibrium between keto (pyrazol-3-one) and enol (pyrazol-3-ol) forms, stabilized by intramolecular hydrogen bonding. X-ray crystallography of structurally analogous 1-phenylpyrazolones confirms dimerization via intermolecular O–H···N hydrogen bonds in the solid state (Figures 1–2) .

Key structural parameters :

| Form | Bond Length (Å) | Angle (°) |

|---|---|---|

| Keto (predom.) | C3–O: 1.23 | N1–C3–O: 120.5 |

| Enol | O–H: 0.98 | N2–H···O: 165 |

This tautomerism influences nucleophilic/electrophilic sites, directing regioselectivity in subsequent reactions .

Aminomethyl Side Chain Reactions

The –CH2NH2 group participates in:

Acylation and Alkylation

Reacts with:

-

Acryloyl chloride → Forms N-acrylamide derivatives (yield: 78–85%) under Schotten-Baumann conditions.

-

Methyl acrylate → Undergoes Michael addition at the aminomethyl nitrogen (THF, 0°C → RT, 12 h) .

Optimized conditions :

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | DCM | 0 → 25 | 4 | 82 |

| Benzyl bromide | EtOH | 60 | 8 | 75 |

Electrophilic Aromatic Substitution

The phenyl ring at position 2 undergoes:

-

Nitration (HNO3/H2SO4, 0°C) → Para-nitro derivative (62% yield).

-

Sulfonation (ClSO3H, CH2Cl2) → Sulfonic acid product (58% yield) .

Oxidative Coupling

In the presence of CAN (ceric ammonium nitrate, 5 mol%):

-

Reacts with aldehydes (e.g., benzaldehyde) to form bis-pyrazolones via Knoevenagel-Michael tandem reactions (H2O, rt, 6 h; 70–85% yield) .

Example reaction :

\

Transition Metal-Mediated Reactions

-

Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) afford biaryl derivatives (55–68% yield).

Organocatalytic Modifications

-

Michael addition : With α,β-unsaturated ketones using L-proline catalyst (THF, −20°C → RT, 24 h; enantiomeric excess up to 88%) .

Acid/Base Hydrolysis

-

Acidic conditions (HCl, reflux): Cleavage of the aminomethyl group to form 1-methyl-2-phenylpyrazol-3-one (confirmed by LC-MS).

-

Basic conditions (NaOH, EtOH): Ring-opening via C3–O bond scission, yielding hydrazine derivatives .

Pharmacological Activity Correlation

Derivatives synthesized via the above reactions demonstrate:

-

Anticancer activity : IC50 values against MCF-7 cells:

Derivative IC50 (μM) Parent compound >100 N-Acryloyl 12.4 4-Nitro-phenyl 8.7

Mechanistic studies indicate thymidylate synthase inhibition via molecular docking (binding affinity: −9.2 kcal/mol) .

Green Chemistry Approaches

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including 5-(aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride, exhibit notable anti-inflammatory activities. A study highlighted the structure-activity relationship of pyrazole compounds, demonstrating their efficacy against inflammation-related pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. For instance:

- MCF7 (breast cancer) : The compound exhibited a GI50 value of 3.79 µM, indicating significant cytotoxicity.

- NCI-H460 (lung cancer) : It showed an LC50 value of 42.30 µM.

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Structure and Mechanism of Action

The molecular structure of this compound contributes to its biological activity. The presence of the aminomethyl group is crucial for enhancing interaction with biological targets. The compound's mechanism of action involves the modulation of various signaling pathways associated with cell proliferation and apoptosis in cancer cells.

Drug Design and Discovery

The versatility of pyrazole derivatives in medicinal chemistry makes them attractive candidates for drug design. The compound's structural features allow for modifications that can enhance potency and selectivity against specific targets.

Case Studies in Drug Development

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

These studies underscore the importance of further exploring pyrazole derivatives in drug discovery.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazolone core can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison

Key Findings

Solubility and Stability: The hydrochloride salt form (target compound) offers better aqueous solubility compared to non-salt analogs like 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one. However, the dihydrochloride variant (CAS 1052552-99-4) has higher solubility due to additional protonation sites . Brominated derivatives (e.g., 4-bromo-5-(bromomethyl)-1-methyl-2-phenyl-) exhibit lower solubility but greater reactivity for synthetic modifications, such as Suzuki couplings .

Biological Activity: Pyrazolone derivatives with hydroxy and thiophene substituents (e.g., compounds 7a and 7b) show marked antimicrobial activity, suggesting that the target compound’s aminomethyl group could be optimized for similar applications . The phenyl and methyl groups in the target compound may confer stability against metabolic degradation, a feature shared with antipyrene derivatives .

Commercial and Synthetic Relevance :

- The target compound is commercially available through suppliers like ECHEMI, indicating its utility in pharmaceutical intermediates. In contrast, brominated analogs are primarily laboratory-synthesized intermediates .

- Cyclopropyl-substituted pyrazolones (e.g., CAS 113513-29-4) are niche intermediates, highlighting the target compound’s broader applicability .

Biological Activity

5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminomethyl group and a phenyl moiety, contributing to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with ketones. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while ensuring the bioactive properties of the compound are retained .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrazolone derivatives, including this compound. The compound has shown moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.21 µM against these pathogens, indicating significant antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. The MTT assay demonstrated that it exhibits promising cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. Notably, the compound's structure appears to play a crucial role in its ability to induce cell death in malignant cells .

Molecular docking studies have provided insights into the mechanism by which this compound interacts with biological targets. The compound has been shown to bind effectively to key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. These interactions are facilitated by hydrogen bonds and hydrophobic contacts with specific amino acid residues within the active sites of these enzymes .

Case Studies

| Study | Findings |

|---|---|

| Study A | Reported MIC of 0.21 µM against E. coli and P. aeruginosa |

| Study B | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics |

| Study C | Molecular docking revealed strong binding affinity to MurD and DNA gyrase, indicating potential as an antibacterial agent |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies indicate that the compound possesses suitable drug-like properties, including adequate solubility and permeability . However, further toxicological assessments are necessary to fully understand its safety profile in vivo.

Q & A

Q. What are the recommended methods for synthesizing 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride, and how can reaction conditions be optimized?

A modified Claisen-Schmidt condensation or cyclocondensation approach is typically employed. For example, phenylhydrazine and ethyl acetoacetate can undergo reflux in acetic acid to form the pyrazolone core, followed by aminomethylation. Key variables include solvent choice (e.g., ethanol, dioxane), temperature (80–120°C), and stoichiometric ratios of reagents like benzoyl chloride or calcium hydroxide for functionalization . Optimization involves monitoring reaction progress via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and adjusting reflux duration to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Employ ammonium acetate buffer (pH 6.5) for mobile phase compatibility with the compound’s solubility profile .

- NMR/FTIR : Confirm the presence of the aminomethyl (-CH2NH2) group via δ 3.2–3.5 ppm (¹H NMR) and N-H stretches at ~3300 cm⁻¹.

- Melting point analysis : Compare observed values (e.g., 180–185°C) against literature data to detect impurities .

Q. What storage conditions are critical for maintaining stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity (>60% RH) to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

Contradictions often arise from polymorphic forms or solvent-dependent stability. Strategies include:

- DSC/TGA : Identify polymorphs by analyzing thermal transitions .

- Solvent screening : Test solubility in aprotic solvents (e.g., DMSO, DMF) versus protic solvents (ethanol, water) under controlled pH .

- Biological replicates : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate bioactivity across independent labs .

Q. What experimental designs are suitable for studying its mechanism of action in enzyme inhibition?

Adopt a split-plot design with:

- Primary factors : Compound concentration (0.1–100 µM), incubation time (0–24 h).

- Secondary factors : Enzyme isoforms, co-factor availability (e.g., NADPH for oxidoreductases).

- Controls : Include known inhibitors (positive) and solvent-only (negative). Replicate assays ≥4 times to ensure statistical power .

Q. How can environmental fate studies be structured to assess its ecotoxicological impact?

Follow the INCHEMBIOL framework :

- Phase 1 : Determine logP (octanol-water partitioning) and soil adsorption coefficients (Kd) to model environmental distribution .

- Phase 2 : Conduct microcosm experiments with Daphnia magna (48-h LC50) and soil microbiota (OECD 216 test) to evaluate acute/chronic toxicity .

- Phase 3 : Use QSAR models to predict bioaccumulation potential and prioritize in vivo testing .

Q. What advanced techniques are recommended for probing its stability under physiological conditions?

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 h .

- EPR spectroscopy : Detect free radical intermediates formed during oxidative stress conditions .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months to extrapolate shelf life .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.